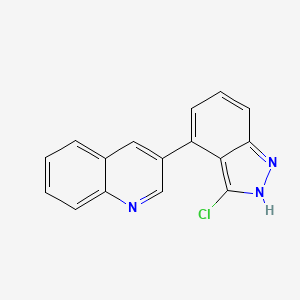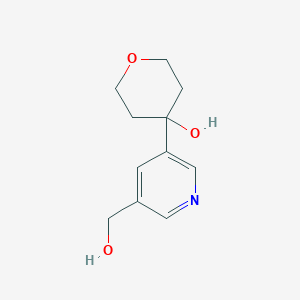
3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound features a pyridine ring substituted with a tetrahydro-4-hydroxy-2H-pyran-4-yl group at the 5-position and a hydroxymethyl group at the 3-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine or its derivatives as the starting material.
Cyclization Reaction: The key step involves the cyclization of a suitable precursor to form the tetrahydro-4-hydroxy-2H-pyran-4-yl group. This can be achieved using intramolecular cyclization reactions.
Functional Group Interconversion:
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, involving nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and various nucleophiles
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, such as pyridine N-oxide.
Reduction Products: Reduced forms of the compound, such as pyridine derivatives with reduced functional groups.
Substitution Products: Substituted pyridine derivatives with different functional groups attached to the ring.
科学研究应用
This compound has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be used in biological studies to investigate the interactions with biological macromolecules, such as enzymes and receptors.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
相似化合物的比较
4-Pyridinemethanol: Similar structure but with a different substitution pattern on the pyridine ring.
2-Pyridinemethanol: Another pyridine derivative with the hydroxymethyl group at a different position on the ring.
Uniqueness: 3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other pyridine derivatives.
属性
CAS 编号 |
153607-76-2 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
4-[5-(hydroxymethyl)pyridin-3-yl]oxan-4-ol |
InChI |
InChI=1S/C11H15NO3/c13-8-9-5-10(7-12-6-9)11(14)1-3-15-4-2-11/h5-7,13-14H,1-4,8H2 |
InChI 键 |
DTVRCWMVMYQMNW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(C2=CN=CC(=C2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)

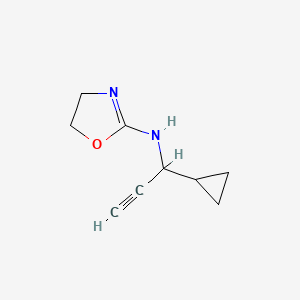
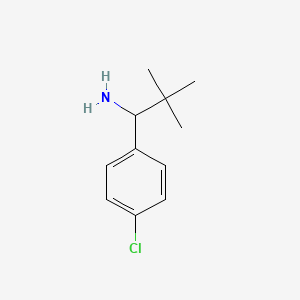
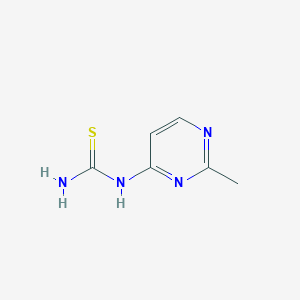
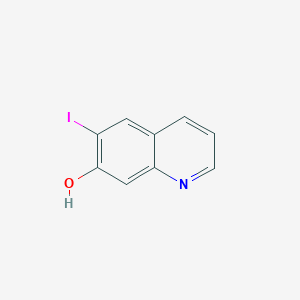
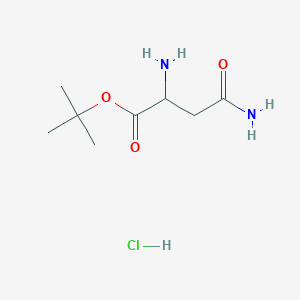
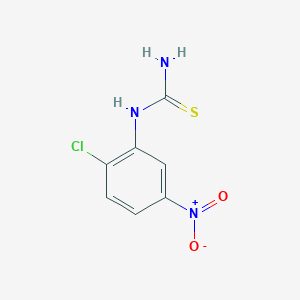
![4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)
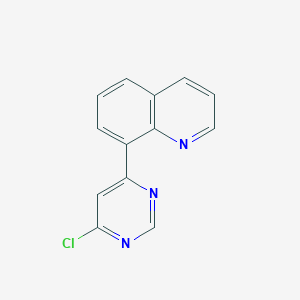
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
